2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone, also known as DAPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPH is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. PARP-1 inhibitors like DAPH have been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wirkmechanismus
2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone works by inhibiting the activity of PARP-1, which is an enzyme involved in DNA repair. PARP-1 plays a crucial role in repairing DNA damage caused by various factors such as radiation, chemotherapy, and oxidative stress. Inhibition of PARP-1 by 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism of action makes 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone a promising candidate for the treatment of cancer, as cancer cells are more susceptible to DNA damage than normal cells.
Biochemical and Physiological Effects:
2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been shown to have various biochemical and physiological effects. Its ability to inhibit PARP-1 leads to the accumulation of DNA damage, which ultimately results in cell death. 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions such as colitis. Additionally, 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has several advantages for use in lab experiments. Its ability to inhibit PARP-1 makes it a useful tool for studying DNA repair mechanisms and the effects of DNA damage on cell viability. 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has some limitations for use in lab experiments. Its potency as a PARP-1 inhibitor may vary depending on the cell type and experimental conditions used. Additionally, 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone. One area of research is the development of more potent and selective PARP-1 inhibitors based on the structure of 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone. Another area of research is the investigation of the therapeutic potential of 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Additionally, the mechanisms underlying the neuroprotective and anti-inflammatory effects of 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone warrant further investigation. Overall, 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone represents a promising candidate for drug development and scientific research in various fields.
Synthesemethoden
2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2,6-dimorpholin-4-ylpyrimidin-4-amine with 2-(4-allyl-2-methoxyphenoxy)ethyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde to obtain 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been extensively studied for its potential applications in scientific research. Its ability to inhibit PARP-1 makes it a promising candidate for the treatment of various diseases. PARP-1 inhibitors like 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-5-bromobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has anti-inflammatory properties and has been shown to reduce the severity of inflammatory conditions such as colitis.
Eigenschaften
Molekularformel |
C31H37BrN6O5 |
---|---|
Molekulargewicht |
653.6 g/mol |
IUPAC-Name |
N-[(E)-[5-bromo-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C31H37BrN6O5/c1-3-4-23-5-7-27(28(19-23)39-2)43-18-17-42-26-8-6-25(32)20-24(26)22-33-36-29-21-30(37-9-13-40-14-10-37)35-31(34-29)38-11-15-41-16-12-38/h3,5-8,19-22H,1,4,9-18H2,2H3,(H,34,35,36)/b33-22+ |
InChI-Schlüssel |
KKLFKVQXRHXHQV-STKMKYKTSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Br)/C=N/NC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Br)C=NNC3=NC(=NC(=C3)N4CCOCC4)N5CCOCC5 |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Br)C=NNC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.